1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one is an organic compound with the molecular formula C₁₇H₁₈O₅ It is characterized by the presence of two furan rings substituted with methoxymethyl groups and connected by a penta-1,4-dien-3-one linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one typically involves the reaction of appropriate furan derivatives with a penta-1,4-dien-3-one precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of α-MnO₂ as a catalyst under an air atmosphere has been reported to yield high efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the penta-1,4-dien-3-one linker to a more saturated form.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce saturated ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings and methoxymethyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(2-furanyl)-1,4-pentadien-3-one: Similar structure but lacks methoxymethyl groups.
1,5-Di(2-furyl)-1,4-pentadien-3-one: Another similar compound with slight variations in substitution patterns.
Uniqueness
1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one is unique due to the presence of methoxymethyl groups, which can influence its reactivity and interactions with other molecules. These groups can enhance solubility, stability, and biological activity compared to similar compounds without such substitutions.
Eigenschaften
CAS-Nummer |
850722-50-8 |
---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
1,5-bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H18O5/c1-19-11-16-9-7-14(21-16)5-3-13(18)4-6-15-8-10-17(22-15)12-20-2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
JXSIYONFHUZLPT-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(O1)C=CC(=O)C=CC2=CC=C(O2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.